6-(ethylsulfanyl)-3,3-dimethyl-8-(pyrrolidin-1-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile
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Overview
Description
6-(ethylsulfanyl)-3,3-dimethyl-8-(pyrrolidin-1-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile is a complex organic compound featuring a pyrrolidine ring, a pyridine ring, and a pyrano ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(ethylsulfanyl)-3,3-dimethyl-8-(pyrrolidin-1-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrrolidine ring, followed by the construction of the pyridine and pyrano rings. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-(ethylsulfanyl)-3,3-dimethyl-8-(pyrrolidin-1-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the nitrile group can produce primary amines .
Scientific Research Applications
6-(ethylsulfanyl)-3,3-dimethyl-8-(pyrrolidin-1-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies to understand its interaction with biological targets.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(ethylsulfanyl)-3,3-dimethyl-8-(pyrrolidin-1-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share structural similarities and have been studied for their biological activities.
Pyrrolidine derivatives: Known for their versatility in medicinal chemistry.
Pyridine compounds: Widely used in pharmaceuticals and agrochemicals.
Uniqueness
6-(ethylsulfanyl)-3,3-dimethyl-8-(pyrrolidin-1-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile stands out due to its unique combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H23N3OS |
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Molecular Weight |
317.5 g/mol |
IUPAC Name |
6-ethylsulfanyl-3,3-dimethyl-8-pyrrolidin-1-yl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile |
InChI |
InChI=1S/C17H23N3OS/c1-4-22-16-13(10-18)12-9-17(2,3)21-11-14(12)15(19-16)20-7-5-6-8-20/h4-9,11H2,1-3H3 |
InChI Key |
IPBYDZFWCBWMRL-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=C(C2=C(COC(C2)(C)C)C(=N1)N3CCCC3)C#N |
Origin of Product |
United States |
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